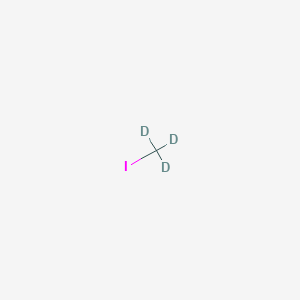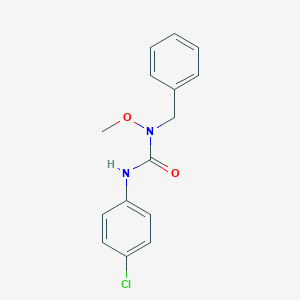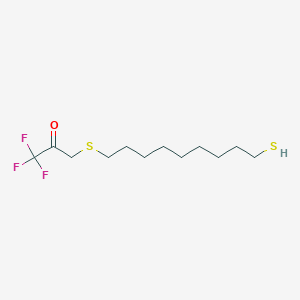
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one, commonly known as TFSP, is a fluorinated organic compound that has gained significant attention in the field of chemical research due to its unique properties. TFSP is a versatile compound that can be used in various applications, including organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
TFSP has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and material science. TFSP is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. TFSP is also used as a reagent in the preparation of functionalized surfaces and materials, such as self-assembled monolayers and polymer coatings. TFSP has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections.
作用機序
The mechanism of action of TFSP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. TFSP has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which are essential components of cell membranes. TFSP has also been shown to inhibit the activity of proteins involved in the replication of viral RNA, making it a potential antiviral agent.
Biochemical and Physiological Effects:
TFSP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. TFSP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. TFSP has also been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using TFSP in lab experiments include its ease of synthesis, versatility, and unique properties. TFSP is a stable and highly reactive compound that can be easily incorporated into various organic compounds. However, the limitations of using TFSP in lab experiments include its high cost, limited availability, and potential toxicity. TFSP should be handled with care, and appropriate safety precautions should be taken when working with this compound.
将来の方向性
There are several future directions in the field of TFSP research, including the development of new synthetic methods, the exploration of its potential as an antiviral agent, and the investigation of its role in modulating immune function. TFSP has the potential to be a valuable tool in the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
Conclusion:
In conclusion, TFSP is a unique and versatile compound that has gained significant attention in the field of scientific research. Its ease of synthesis, versatility, and unique properties make it an attractive compound for various applications, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the potential of TFSP and its future applications in the field of chemical research.
合成法
The synthesis of TFSP is a multistep process that involves the reaction of 1,1,1-trifluoroacetone with 1,9-nonanedithiol in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by oxidation and deprotection steps. The final product is obtained after purification by column chromatography. The synthesis of TFSP is a relatively simple and efficient process, making it an attractive compound for research applications.
特性
CAS番号 |
154301-46-9 |
|---|---|
製品名 |
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
分子式 |
C12H21F3OS2 |
分子量 |
302.4 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H21F3OS2/c13-12(14,15)11(16)10-18-9-7-5-3-1-2-4-6-8-17/h17H,1-10H2 |
InChIキー |
VGYNCMOKRPXEGF-UHFFFAOYSA-N |
SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
正規SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
その他のCAS番号 |
154301-46-9 |
同義語 |
3-(9'-mercaptononylthio)-1,1,1,-trifluoropropan-2-one MNTFP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




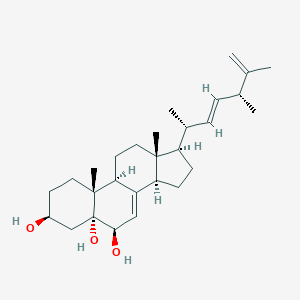
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)

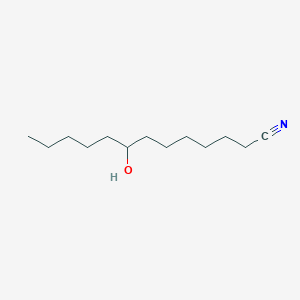




![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
